molecular formula C21H30O9S B569044 6-​β-​Hydroxycortisol Sulfate CAS No. 53587-06-7

6-​β-​Hydroxycortisol Sulfate

Cat. No.: B569044
CAS No.: 53587-06-7
M. Wt: 458.522
InChI Key: DHXWQUUKVSNJDI-UJXAPRPESA-N
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Description

6-β-Hydroxycortisol Sulfate is used in the synthesis of corticosteroids in human blood . It serves as a substrate for the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins (MATE1 and MATE-2K) . It is a metabolite of cortisol produced by cytochrome p450 -3A monooxygenases, mainly, 6β-hydroxysteroid dehydrogenase (CYP3A4) .

Scientific Research Applications

1. Methodology Development for Assaying 6-β-Hydroxycortisol

6-β-Hydroxycortisol has been a focal point in developing more accurate and sensitive assay methodologies. Dumont et al. (1984) improved the accuracy and sensitivity of assaying this compound by developing an HPLC method utilizing gradient elution and an internal standard. This method enhanced the monitoring of hepatic microsomal enzyme activity over time (Dumont, Sclavons, & Desager, 1984).

2. Non-invasive Indicators of Enzyme Induction

Studies have shown that 6-β-Hydroxycortisol can serve as a non-invasive indicator of enzyme induction. Saenger et al. (1983) reported that the absence of circadian changes in 6-β-Hydroxycortisol/free cortisol (FF) ratios allows for random measurements of these ratios to detect enzyme induction (Saenger, 1983).

3. Cytochrome P450 Induction and Metabolism Studies

The relationship between 6-β-Hydroxycortisol and cytochrome P450 induction has been explored extensively. For instance, Ged et al. (1989) found that urinary excretion of 6-β-Hydroxycortisol correlated with liver microsomal cortisol 6 beta-hydroxylase and P450IIIA specific content, suggesting its role as a marker of P450IIIA induction (Ged, Rouillon, Pichard, Combalbert, Bressot, Bories, Michel, Beaune, & Maurel, 1989).

4. Clinical Applications and Disease Correlations

6-β-Hydroxycortisol has been studied in various clinical settings and disease states. Saenger et al. (1984) examined the inhibitory effects of lead on 6-β-Hydroxycortisol metabolism, noting decreased urinary excretion in lead-toxic children (Saenger, Markowitz, & Rosen, 1984). Additionally, Eldesoky et al. (2006) researched the biomarker potential of the 6-β-Hydroxycortisol/cortisol ratio in patients with chronic liver diseases, indicating alterations in CYP3A4 enzyme activity (Eldesoky, Kamel, Farghaly, Bakheet, Hedaya, & Siest, 2006).

5. Ethnic and Gender Differences in Metabolism

Research has also investigated ethnic and gender differences in 6-β-Hydroxycortisol metabolism. Lin et al. (1999) reported significantly lower 6-β-Hydroxycortisol/cortisol ratios in Asian women compared to Caucasian women, suggesting differences in CYP3A activity between these groups (Lin, Anderson, Kantor, Ojemann, & Wilensky, 1999).

Mechanism of Action

Target of Action

The primary target of 6-β-Hydroxycortisol Sulfate is the enzyme 6β-hydroxysteroid dehydrogenase (CYP3A4) . This enzyme plays a crucial role in the metabolism and clearance of cortisol .

Mode of Action

6-β-Hydroxycortisol Sulfate interacts with its target, the enzyme CYP3A4, to catalyze the formation of 6β-hydroxycortisol from cortisol in the liver and other tissues . This interaction results in the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Pathways

The biochemical pathway affected by 6-β-Hydroxycortisol Sulfate is the cortisol metabolism pathway . The enzyme CYP3A4 catalyzes the formation of 6β-hydroxycortisol from cortisol . The resulting 6β-hydroxycortisol is then excreted in urine . This pathway plays an important role in the metabolism and clearance of cortisol .

Pharmacokinetics

The pharmacokinetics of 6-β-Hydroxycortisol Sulfate involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. It is known that 6-β-Hydroxycortisol Sulfate is a metabolite of cortisol and is excreted in urine .

Result of Action

The molecular and cellular effects of the action of 6-β-Hydroxycortisol Sulfate involve the metabolism and clearance of cortisol . By converting cortisol to 6β-hydroxycortisol, this compound plays a role in regulating cortisol levels in the body .

Action Environment

The action, efficacy, and stability of 6-β-Hydroxycortisol Sulfate can be influenced by various environmental factors. For instance, drugs that induce or inhibit CYP3A4 can affect cortisol metabolism by accelerating or slowing down the conversion of cortisol to 6β-hydroxycortisol .

Biochemical Analysis

Biochemical Properties

6-β-Hydroxycortisol Sulfate plays a significant role in biochemical reactions. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), which catalyzes the formation of 6-β-Hydroxycortisol Sulfate from cortisol in the liver and other tissues . The nature of these interactions involves the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, thereby affecting cortisol metabolism .

Cellular Effects

The effects of 6-β-Hydroxycortisol Sulfate on various types of cells and cellular processes are primarily related to its influence on cortisol metabolism. By accelerating the conversion of cortisol to 6-β-Hydroxycortisol Sulfate, it can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-β-Hydroxycortisol Sulfate involves its binding interactions with biomolecules and its role in enzyme activation. It is a substrate of the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K . These interactions contribute to the urinary excretion of 6-β-Hydroxycortisol Sulfate .

Temporal Effects in Laboratory Settings

The effects of 6-β-Hydroxycortisol Sulfate over time in laboratory settings have been observed in studies involving its urinary excretion . It has been considered a marker of drug induction and inhibition in humans and laboratory animals .

Dosage Effects in Animal Models

The effects of 6-β-Hydroxycortisol Sulfate vary with different dosages in animal models. For instance, Oat3(–/–) mice showed significantly reduced renal clearance of 6-β-Hydroxycortisol Sulfate compared with wild-type mice .

Metabolic Pathways

6-β-Hydroxycortisol Sulfate is involved in the metabolic pathways of cortisol. It interacts with enzymes such as 6β-hydroxysteroid dehydrogenase (CYP3A4), thereby affecting metabolic flux or metabolite levels .

Transport and Distribution

6-β-Hydroxycortisol Sulfate is transported and distributed within cells and tissues through its interactions with transporters such as the organic anion transporter 3 (OAT3) and the multidrug and toxin extrusion proteins, MATE1 and MATE-2K .

Subcellular Localization

As a metabolite of cortisol, it is likely to be found in compartments or organelles involved in cortisol metabolism .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 6-β-Hydroxycortisol Sulfate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the use of specific reagents to introduce the desired functional groups.", "Starting Materials": [ "Cortisol", "Sulfur trioxide", "Pyridine", "Methanol", "Acetic anhydride", "Triethylamine", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate" ], "Reaction": [ "Cortisol is first converted to its 21-acetate derivative using acetic anhydride and triethylamine as a catalyst.", "The 21-acetate derivative is then treated with methanesulfonic acid to remove the 17-hydroxyl group, forming 6-β-hydroxycortisol.", "6-β-hydroxycortisol is then reacted with sulfur trioxide and pyridine to form the corresponding sulfonic acid derivative.", "The sulfonic acid derivative is then treated with sodium hydroxide to form the sodium salt of 6-β-hydroxycortisol sulfate.", "The sodium salt is then purified through recrystallization using methanol and sodium bicarbonate as solvents." ] }

CAS No.

53587-06-7

Molecular Formula

C21H30O9S

Molecular Weight

458.522

IUPAC Name

[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate

InChI

InChI=1S/C21H30O9S/c1-19-5-3-11(22)7-14(19)15(23)8-12-13-4-6-21(26,17(25)10-30-31(27,28)29)20(13,2)9-16(24)18(12)19/h7,12-13,15-16,18,23-24,26H,3-6,8-10H2,1-2H3,(H,27,28,29)/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1

InChI Key

DHXWQUUKVSNJDI-UJXAPRPESA-N

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O)O

Synonyms

6-β-Hydroxycortisol Monosulfate

Origin of Product

United States

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